Comparative ENaC Inhibitory Potency: Amiloride vs. Triamterene
Amiloride demonstrates a significantly higher affinity for the epithelial sodium channel (ENaC) compared to triamterene. This difference is quantifiable and directly impacts the effective concentration required for channel blockade. The data shows that amiloride is 100-fold more potent than triamterene under identical assay conditions [1].
| Evidence Dimension | ENaC Inhibitory Potency |
|---|---|
| Target Compound Data | IC₅₀ not explicitly provided in this comparison, but stated to be 100-fold more potent. |
| Comparator Or Baseline | Triamterene; IC₅₀ of 5 μM at −90mV, pH 7.5 |
| Quantified Difference | Amiloride is 100-fold more potent than triamterene. |
| Conditions | Rat ENaC (rENaC) expressed in Xenopus oocytes; measurement at −90mV membrane potential, pH 7.5. |
Why This Matters
This substantial difference in potency allows for the use of significantly lower concentrations of amiloride to achieve the same level of ENaC inhibition, which can minimize off-target effects and improve the selectivity of experimental protocols.
- [1] Busch, A. E., et al. (1996). Blockade of epithelial Na+ channels by triamterenes — Underlying mechanisms and molecular basis. Pflügers Archiv - European Journal of Physiology, 432(5), 760–766. View Source
